![molecular formula C8H11NOS B1517492 6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one CAS No. 101870-28-4](/img/structure/B1517492.png)
6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Overview
Description
6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, commonly referred to as 6-Methyl-1,3-benzothiazol-2-one, is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds. 6-Methyl-1,3-benzothiazol-2-one has also been used in the synthesis of various other compounds and as a catalyst in various reactions.
Scientific Research Applications
Antitumor Activity and Metabolic Formation
A study by Kashiyama et al. (1999) investigated the antitumor properties of 2-(4-Aminophenyl)benzothiazoles, including their metabolic formation into hydroxylated derivatives. The study found that these compounds exhibit potent and selective antitumor activity, particularly against breast cancer cell lines MCF-7 and T-47D, while being less effective on renal cell lines like TK-10. The selective anticancer activity is attributed to the differential uptake and metabolism of these compounds by cancer cell lines, with a significant metabolite identified as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole Kashiyama et al., 1999.
Synthesis and Structural Analysis
Another research focus is on the synthesis and structural analysis of benzothiazole derivatives. Dong et al. (2002) synthesized novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles and investigated their crystal structure using X-ray crystallography. The study provides insights into the structural aspects of benzothiazole derivatives, which could be essential for understanding their biological activity and optimizing their antitumor properties Dong et al., 2002.
Mechanism of Action and Drug Development
Bradshaw and Westwell (2004) reviewed the development of antitumor benzothiazoles, including the identification of a clinical candidate, Phortress, highlighting advances in understanding the mechanism of action of these agents. The review summarizes the selective uptake, binding, induction of cytochrome P450, and the formation of DNA adducts leading to cell death, which are crucial for their antitumor activity Bradshaw & Westwell, 2004.
Role of CYP1A1 in Antitumor Activity
The role of cytochrome P450 1A1 (CYP1A1) in the modulation of the antitumor properties of benzothiazoles has been investigated, highlighting the importance of selective metabolism in their antitumor profile. Sensitive cell lines like MCF-7 were able to metabolize the compounds, forming inactive metabolites, which suggests that selective metabolism may underpin their antitumor profile Chua et al., 2000.
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKHVJBRIMNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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